Aflatoxin M1

Description

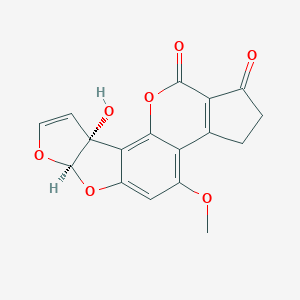

Structure

3D Structure

Properties

IUPAC Name |

(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBWDEQAUQTVKK-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891797 | |

| Record name | Aflatoxin M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aflatoxin M1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6795-23-9 | |

| Record name | Aflatoxin M1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6795-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin M1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aflatoxin M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6aR-cis)-2,3,6a,9a-tetrahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN M1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3020O28I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aflatoxin M1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

299 °C | |

| Record name | Aflatoxin M1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Historical Significance of Aflatoxin M1

This guide provides a comprehensive technical overview of the discovery, historical significance, and analytical methodologies for Aflatoxin M1 (AFM1). It is intended for researchers, scientists, and professionals in drug development and food safety who require a deep understanding of this critical mycotoxin. We will delve into the seminal research that first identified AFM1, explore the evolution of its detection, and discuss its ongoing importance in public health and regulatory science.

Preamble: The Unseen Threat in the Food Chain

The story of Aflatoxin M1 is a pivotal chapter in the history of mycotoxicology. It begins not with a direct search for this specific molecule, but with a veterinary crisis that unveiled a hidden danger lurking in the global food supply. The discovery of aflatoxins fundamentally shifted our understanding of food safety, demonstrating that microscopic fungi could produce some of the most potent carcinogens known. This guide will trace the scientific journey from a mysterious animal illness to the characterization of a milk-borne toxin, a journey that continues to influence regulatory policies and analytical chemistry today.

Part 1: The Genesis of a Discovery - The "Turkey X Disease"

In 1960, a catastrophic event unfolded in the poultry farms of England, where over 100,000 turkeys perished from an unknown ailment dubbed "Turkey X disease".[1][2] The primary symptom was severe liver necrosis, pointing towards a potent hepatotoxin.[1] Intensive investigation traced the source of the outbreak to a shipment of Brazilian groundnut meal used in the turkey feed.[2][3][4] This led to the groundbreaking discovery that the feed was contaminated with toxic secondary metabolites produced by the fungus Aspergillus flavus.[2][3] The toxins were collectively named "aflatoxins," a portmanteau of Aspergillus flavus toxins.[2]

The initial research focused on the primary aflatoxins, designated B1, B2, G1, and G2 based on their blue or green fluorescence under ultraviolet (UV) light on thin-layer chromatography (TLC) plates.[4] Aflatoxin B1 (AFB1) was quickly identified as the most abundant and most acutely toxic of the group.

Part 2: The Emergence of Aflatoxin M1 - The "Milk Toxin"

The discovery of aflatoxins in animal feed raised a critical question: could these toxins or their byproducts be transferred to animal products consumed by humans? This concern was soon validated. In the mid-1960s, researchers demonstrated that when lactating animals consumed feed contaminated with AFB1, a toxic metabolite could be detected in their milk.[4] This metabolite was initially referred to as the "milk toxin" and was later designated Aflatoxin M1, with the "M" signifying its discovery in milk.[4][5]

A seminal 1966 paper by Holzapfel, Steyn, and Purchase is credited with the formal isolation and structural elucidation of Aflatoxin M1 and its less prevalent counterpart, Aflatoxin M2 (a metabolite of Aflatoxin B2).[5][6][7][8] Their work revealed that AFM1 is a hydroxylated metabolite of AFB1, specifically 4-hydroxy-aflatoxin B1.[9] This metabolic conversion occurs in the liver of animals that have ingested AFB1-contaminated feed.[9]

The discovery of AFM1 was a watershed moment, as it demonstrated a direct pathway for these potent carcinogens to enter the human food chain, particularly impacting the most vulnerable populations: infants and young children who rely heavily on milk. This realization spurred a global effort to understand the toxicology of AFM1 and to develop methods for its detection and control in dairy products.

Part 3: Historical Analytical Methodology - The Era of Thin-Layer Chromatography

In the 1960s, the analytical toolkit for detecting mycotoxins was considerably more limited than it is today. Thin-layer chromatography (TLC) was the cornerstone of mycotoxin analysis and played a central role in the initial discovery and characterization of aflatoxins, including AFM1.[10]

Causality Behind Historical Experimental Choices

The selection of TLC was driven by several key factors:

-

Fluorescence: Aflatoxins, including AFM1, exhibit strong native fluorescence under UV light. This property was instrumental in their detection, allowing researchers to visualize the separated compounds on a TLC plate as distinct spots.

-

Cost-Effectiveness and Accessibility: TLC was a relatively inexpensive and accessible technique, making it suitable for widespread screening of agricultural commodities.

-

Separation Capability: While not as high-resolution as modern techniques, TLC provided sufficient separation of the different aflatoxin analogues, enabling their individual identification and semi-quantification.

A Representative 1960s TLC Protocol for Aflatoxin M1 in Milk

The following is a generalized, step-by-step protocol representative of the methods used in the 1960s for the detection of AFM1 in milk, based on the principles of the time.

Objective: To extract and semi-quantitatively determine the presence of Aflatoxin M1 in a liquid milk sample.

Materials:

-

Liquid milk sample

-

Methanol

-

Chloroform

-

Diatomaceous earth (as a filter aid)

-

Anhydrous sodium sulfate

-

Silica gel G (for TLC plates)

-

Developing solvent (e.g., a mixture of chloroform, acetone, and isopropanol)

-

Aflatoxin M1 standard

-

UV lamp (365 nm)

Methodology:

-

Extraction:

-

A known volume of liquid milk is mixed with an equal volume of methanol and blended at high speed. The methanol serves to precipitate the proteins and begin the extraction of the aflatoxins.

-

Chloroform is then added to the mixture, and blending is continued. The more nonpolar chloroform partitions the aflatoxins from the aqueous methanol phase.

-

The mixture is filtered through a bed of diatomaceous earth to remove precipitated solids.

-

-

Purification and Concentration:

-

The chloroform extract is collected and passed through anhydrous sodium sulfate to remove any residual water.

-

The chloroform is then evaporated under a stream of nitrogen to concentrate the extract to a small, known volume. This step is crucial for achieving the necessary sensitivity for detection.

-

-

Thin-Layer Chromatography:

-

A small, measured volume of the concentrated extract and the AFM1 standard are carefully spotted onto a silica gel TLC plate.

-

The plate is placed in a developing tank containing the developing solvent. The solvent moves up the plate by capillary action, separating the components of the extract based on their polarity.

-

The plate is removed from the tank when the solvent front nears the top and is allowed to air dry.

-

-

Detection and Semi-Quantification:

-

The dried TLC plate is viewed under a UV lamp (365 nm).

-

The presence of AFM1 in the sample is confirmed if a fluorescent spot is observed at the same retention factor (Rf) as the AFM1 standard.

-

The intensity of the fluorescence of the sample spot is visually compared to that of the standard spot to provide a semi-quantitative estimate of the AFM1 concentration.

-

Diagram of the Historical TLC Workflow

Caption: Historical workflow for Aflatoxin M1 detection using TLC.

Part 4: Modern Analytical Methodologies - Enhanced Sensitivity and Specificity

While TLC was pivotal in the initial discovery, modern analytical chemistry has provided far more sensitive, specific, and quantitative methods for the detection of AFM1. The two most prominent techniques used today are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used screening tool for AFM1 in milk and dairy products due to its high throughput, ease of use, and relatively low cost.

The most common format for AFM1 detection is a competitive ELISA. In this assay, a known amount of AFM1 is coated onto the wells of a microtiter plate. The milk sample is added to the wells along with a primary antibody specific to AFM1. The AFM1 in the sample and the AFM1 coated on the plate compete for binding to the limited amount of primary antibody. After an incubation period, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added. Finally, a substrate is added that produces a colored product when it reacts with the enzyme. The intensity of the color is inversely proportional to the concentration of AFM1 in the sample; a lighter color indicates a higher concentration of AFM1.

Objective: To quantitatively determine the concentration of Aflatoxin M1 in a milk sample using a competitive ELISA kit.

Materials:

-

Milk sample

-

Competitive ELISA kit for Aflatoxin M1 (containing AFM1-coated microtiter plate, AFM1 standards, primary antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)

-

Micropipettes

-

Microplate reader

Methodology:

-

Sample Preparation:

-

Centrifuge the milk sample to separate the cream layer.

-

Use the skim milk for the assay.

-

-

Assay Procedure:

-

Add a defined volume of the AFM1 standards and the skim milk samples to the wells of the AFM1-coated microtiter plate.

-

Add the primary antibody solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for competitive binding.

-

Wash the plate several times with a wash buffer to remove unbound antibodies and sample components.

-

Add the enzyme-conjugated secondary antibody to each well and incubate.

-

Wash the plate again to remove any unbound secondary antibody.

-

Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development.

-

Add the stop solution to each well to halt the enzymatic reaction.

-

-

Data Analysis:

-

Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of AFM1 in the samples by interpolating their absorbance values on the standard curve.

-

Caption: Workflow for Aflatoxin M1 detection using competitive ELISA.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is the gold standard and reference method for the quantitative analysis of AFM1. It offers high sensitivity, specificity, and accuracy.

This technique involves separating the components of a sample extract using a high-performance liquid chromatograph. The separated components then pass through a fluorescence detector. AFM1 is naturally fluorescent, and the detector measures the intensity of the emitted light at a specific wavelength when the molecule is excited by another specific wavelength of light. The intensity of the fluorescence is directly proportional to the concentration of AFM1 in the sample.

Objective: To accurately quantify the concentration of Aflatoxin M1 in a milk sample using HPLC-FLD.

Materials:

-

Milk sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Immunoaffinity columns (IAC) specific for AFM1

-

Phosphate-buffered saline (PBS)

-

HPLC system with a fluorescence detector

-

C18 reversed-phase HPLC column

-

Aflatoxin M1 standard

Methodology:

-

Sample Preparation and Extraction:

-

Warm the milk sample to approximately 37°C and centrifuge to separate the fat layer.

-

Pass a known volume of the defatted milk through an immunoaffinity column (IAC). The antibodies in the IAC will specifically bind to the AFM1, trapping it in the column.

-

-

Clean-up and Elution:

-

Wash the IAC with water or PBS to remove unbound matrix components.

-

Elute the AFM1 from the column using a small volume of methanol or acetonitrile.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the HPLC mobile phase.

-

-

HPLC-FLD Analysis:

-

Inject a known volume of the reconstituted sample extract into the HPLC system.

-

Separate the components on a C18 column using an isocratic or gradient mobile phase (e.g., a mixture of water, acetonitrile, and methanol).[11][12][13]

-

Detect the AFM1 using a fluorescence detector set to the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 435 nm emission).[11]

-

-

Data Analysis:

-

Identify the AFM1 peak in the chromatogram based on its retention time compared to the AFM1 standard.

-

Quantify the concentration of AFM1 by comparing the peak area of the sample to a calibration curve generated from known concentrations of the AFM1 standard.

-

Caption: Workflow for Aflatoxin M1 detection using HPLC-FLD.

Part 5: Historical Significance and Ongoing Relevance

The discovery of Aflatoxin M1 had profound and lasting implications for food safety, public health, and international trade.

-

Establishment of a New Class of Food Contaminants: The identification of a potent carcinogen in a staple food like milk established mycotoxins as a critical class of food contaminants that required rigorous monitoring and control.

-

Development of Regulatory Limits: The discovery directly led to the establishment of regulatory limits for AFM1 in milk and dairy products by food safety agencies worldwide. These limits are designed to protect public health, especially that of infants and children.

-

Advancements in Analytical Chemistry: The need to detect AFM1 at very low concentrations (parts per billion or even parts per trillion) drove significant innovation in analytical chemistry, leading to the development of highly sensitive and specific methods like HPLC-FLD and ELISA.

-

Global Food Safety Standards: The regulation of AFM1 has become a key component of international food safety standards, impacting the global trade of dairy products.

-

Focus on Prevention: The understanding that AFM1 in milk is a direct result of AFB1 in animal feed has shifted the focus of control measures towards preventing the initial contamination of crops with Aspergillus species.

Quantitative Data Summary

| Parameter | Value | Reference |

| Aflatoxin M1 Carcinogenicity Classification (IARC) | Group 2B (Possibly carcinogenic to humans) | |

| Typical Regulatory Limit for AFM1 in Milk (EU) | 0.050 µg/kg | |

| Typical Regulatory Limit for AFM1 in Milk (US FDA) | 0.5 µg/L | |

| HPLC-FLD Excitation Wavelength | ~365 nm | [11] |

| HPLC-FLD Emission Wavelength | ~435 nm | [11] |

Conclusion

The discovery of Aflatoxin M1 was a landmark event that forever changed the landscape of food safety. From its origins in a devastating outbreak in turkeys to its identification as a milk-borne carcinogen, the story of AFM1 is a testament to the power of scientific inquiry in protecting public health. The analytical methods for its detection have evolved from the semi-quantitative TLC of the 1960s to the highly precise and sensitive HPLC and ELISA techniques of today. As researchers and drug development professionals, understanding this history and the technical evolution of its detection is crucial for appreciating the ongoing challenges and advancements in the field of mycotoxicology. The continued vigilance and innovation in the detection and control of Aflatoxin M1 remain a critical component of ensuring a safe global food supply.

References

-

Determination of aflatoxin M1 in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08) . (n.d.). Retrieved from [Link]

-

Reliable HPLC Determination of Aflatoxin M1 in Eggs . (2015). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

Aflatoxin M1 Determination in Ice Cream Based on Immunoaffinity Column Clean-up Followed by HPLC-FLD . (2022). Journal of Advanced Environmental Health Research. Retrieved from [Link]

-

Kolarič, L., & Šimko, P. (2023). Development and validation of HPLC-FLD method for aflatoxin M1 determination in milk and dairy products . Acta Chimica Slovaca, 16(1), 101-110. Retrieved from [Link]

-

Procedure for Aflatoxin M1 and B1 in Liver by HPLC-Fluorescence Detection with Pre-column Derivatization . (2024). protocols.io. Retrieved from [Link]

-

ELISA TEST | In vitro analysis for the quantitative detection of Aflatoxin M1 in milk and milk powder . (n.d.). ProGnosis Biotech. Retrieved from [Link]

-

Multiclass Compatible Sample Preparation for UHPLC–MS/MS Determination of Aflatoxin M1 in Raw Milk . (2015). Food Analytical Methods, 9(3), 693–702. Retrieved from [Link]

-

PLUS AFLATOXIN M1 FAST ELISA . (n.d.). R-Biopharm. Retrieved from [Link]

-

Aflatoxins: Source, Detection, Clinical Features and Prevention . (2022). Toxins, 14(11), 759. Retrieved from [Link]

-

Aflatoxin M1 . (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Aflatoxins: History, Significant Milestones, Recent Data on Their Toxicity and Ways to Mitigation . (2021). Toxins, 13(5), 344. Retrieved from [Link]

-

Holzapfel, C. W., Steyn, P. S., & Purchase, I. F. H. (1966). Isolation and structure of aflatoxins M1 and M2 . Tetrahedron Letters, 7(25), 2799–2803. Retrieved from [Link]

-

Determination of Aflatoxin M1 Levels in Produced Pasteurized Milk in Ahvaz City by Using HPLC . (2012). Jundishapur Journal of Natural Pharmaceutical Products. Retrieved from [Link]

-

Aflatoxin M1 ELISA Test Kit Manual . (n.d.). Bioo Scientific. Retrieved from [Link]

-

Helica® Aflatoxin M1 ELISA . (n.d.). Hygiena. Retrieved from [Link]

-

Rabie, M., Movassaghghazani, M., & Afshar Mogaddam, M. R. (2024). HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method . RSC Advances, 14(8), 5077–5084. Retrieved from [Link]

-

Determination of Aflatoxin M1 Levels in Produced Pasteurized Milk in Ahvaz City by Using HPLC . (2012). Jundishapur Journal of Natural Pharmaceutical Products. Retrieved from [Link]

-

Thin layer chromatographic confirmation of aflatoxin M1 extracted from milk . (1986). Journal of the Association of Official Analytical Chemists, 69(5), 886-888. Retrieved from [Link]

-

Journal of Food Protection® . (n.d.). Retrieved from [Link]

-

Holzapfel, C. W., Steyn, P. S., & Purchase, I. F. H. (1966). Isolation and structure of aflatoxins M1 and M2 . Tetrahedron Letters, 7(25), 2799–2803. Retrieved from [Link]

-

Retrospective and Prospective Look at Aflatoxin Research and Development from a Practical Standpoint . (2019). International Journal of Environmental Research and Public Health, 16(19), 3633. Retrieved from [Link]

-

The metabolism of aflatoxin B1 in rats . (1968). British Journal of Cancer, 22(4), 800–805. Retrieved from [Link]

-

An overview of aflatoxicosis of poultry: Its characteristics, prevention ... . (2003). Poultry Science, 82(4), 585-590. Retrieved from [Link]

-

Detection Methods for Aflatoxin M1 in Dairy Products . (2020). Foods, 9(2), 193. Retrieved from [Link]

-

Determination of aflatoxin M1 in milk and milk products contaminated at low levels . (1981). Journal of Food Protection, 44(11), 832-834. Retrieved from [Link]

-

Occurrence of Aflatoxin M1 in Raw and Processed Milk: A Contribution to Human Exposure Assessment After 12 Years of Investigation . (2023). Toxins, 15(7), 444. Retrieved from [Link]

-

Aflatoxin-M1 in dairy products and detection methods . (2022). JETIR, 9(6). Retrieved from [Link]

-

Comparison and critical evaluation of six published extraction and clean-up procedures for aflatoxin M1 in liquid milk . (1987). Food Additives and Contaminants, 4(2), 159-165. Retrieved from [Link]

-

Aflatoxins: History, Significant Milestones, Recent Data on Their Toxicity and Ways to Mitigation . (2021). Toxins, 13(5), 344. Retrieved from [Link]

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Aflatoxins: History, Significant Milestones, Recent Data on Their Toxicity and Ways to Mitigation [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activity of Aflatoxin B2a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.uj.ac.za [pure.uj.ac.za]

- 8. The metabolism of aflatoxin B1 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]

- 12. Reliable HPLC Determination of Aflatoxin M1 in Eggs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Aflatoxin M1: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

This in-depth technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Aflatoxin M1 (AFM1). Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific attributes of AFM1, offering field-proven insights and detailed experimental context.

Introduction: The Significance of Aflatoxin M1

Aflatoxin M1 is a toxic secondary metabolite produced by fungi of the Aspergillus genus, most notably Aspergillus flavus and Aspergillus parasiticus.[1][2] It is the principal hydroxylated metabolite of Aflatoxin B1 (AFB1), one of the most potent naturally occurring carcinogens.[1][3] The formation of AFM1 occurs in the liver of mammals that have ingested feed contaminated with AFB1.[2][3] Subsequently, AFM1 is excreted in the milk of lactating animals, posing a significant threat to the safety of dairy products and creating a direct route of exposure to humans, particularly infants and children.[1][2] Due to its established hepatotoxic and carcinogenic effects, regulatory bodies worldwide have set stringent maximum residue limits for AFM1 in milk and dairy products.[1] A thorough understanding of its chemical and physical characteristics is therefore paramount for the development of sensitive and reliable detection methods, as well as for toxicological and risk assessment studies.

Chemical Structure and Identity

Aflatoxin M1 is a member of the difuranocoumarin class of compounds.[4] Its chemical structure is characterized by a complex, polycyclic aromatic system. Structurally, it is the 4-hydroxy derivative of aflatoxin B1.[1][5] This seemingly minor hydroxylation significantly impacts its biological activity and physicochemical properties compared to its parent compound.

The IUPAC name for Aflatoxin M1 is (6aR,9aR)-9a-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3′,2′:4,5]furo[2,3-h][1]benzopyran-1,11-dione.[1] Key identifiers for this mycotoxin are provided in the table below.

| Identifier | Value | Source |

| CAS Number | 6795-23-9 | [4][6][7] |

| Molecular Formula | C₁₇H₁₂O₇ | [1][4][6][7] |

| Molecular Weight | 328.27 g/mol | [4] |

| Monoisotopic Mass | 328.05830272 Da | [4] |

Physicochemical Properties of Aflatoxin M1

The physicochemical properties of Aflatoxin M1 dictate its behavior in biological systems and analytical procedures. These properties are crucial for designing effective extraction, clean-up, and detection methodologies.

Tabulated Physicochemical Data

| Property | Value | Notes and References |

| Appearance | Colorless to pale-yellow crystals or a white to yellow powder.[8][9] | Exhibits blue-violet fluorescence under UV light.[8] |

| Melting Point | 299 °C (decomposes) | [4][10] Other sources report a range of 297-299°C.[11] |

| Solubility | Slightly soluble in water (10–20 µg/mL).[8][12] Insoluble in non-polar solvents.[8][10] Freely soluble in moderately polar organic solvents like methanol, chloroform, and especially dimethyl sulfoxide (DMSO).[8][10][11] Soluble in a 1:1 mixture of acetonitrile and methanol (1 mg/mL).[7][13] | The solubility profile is critical for selecting appropriate solvents for extraction from complex matrices like milk and cheese. |

| Stability | Unstable to UV light in the presence of oxygen.[3][8] Unstable at extreme pH values (< 3 or > 10).[3][8] The lactone ring can open under alkaline conditions, a reaction that is reversible upon acidification.[10][12] | These instabilities must be considered during sample handling, storage, and analysis to prevent degradation and ensure accurate quantification. |

| Specific Rotation | [α]D in dimethylformamide, –280° | [8] |

| XLogP3 | 0.5 | [4] |

Spectral Properties

The unique spectral characteristics of Aflatoxin M1, particularly its fluorescence, are the cornerstone of many highly sensitive analytical methods.

-

UV-Visible Absorption: Aflatoxin M1 exhibits a characteristic absorption spectrum in the ultraviolet (UV) region. In ultrapure water, it shows a prominent absorption peak around 360 nm, which is characteristic of the aflatoxin ring system.[14][15]

-

Fluorescence Spectroscopy: A key feature of Aflatoxin M1 is its intrinsic fluorescence. When exposed to UV light, it emits a strong blue-violet fluorescence.[3][8] The excitation and emission maxima can vary slightly depending on the solvent and pH. For analytical purposes using HPLC with fluorescence detection, excitation is typically set around 360 nm and emission is monitored at approximately 440 nm.[16] This native fluorescence allows for highly sensitive and selective detection without the need for derivatization, unlike some other aflatoxins.[17]

Analytical Methodology: A Standard Workflow for Aflatoxin M1 Quantification

The detection and quantification of Aflatoxin M1 in complex matrices such as milk and dairy products require a multi-step analytical workflow. The causality behind each step is critical for achieving accurate and reproducible results. The goal is to isolate the analyte from interfering matrix components and present it in a suitable form for instrumental analysis.

Standard Experimental Workflow

A typical workflow for the analysis of AFM1 involves sampling, extraction, clean-up, and quantification.[18][19]

Detailed Protocol: Immunoaffinity Column Clean-up followed by HPLC-FLD

This protocol describes a widely adopted and validated method for the determination of AFM1 in milk.

1. Sample Preparation and Extraction:

- Rationale: The initial step aims to efficiently extract AFM1 from the complex milk matrix while minimizing the co-extraction of interfering substances like fats and proteins.

- Procedure:

- Warm a 50 mL milk sample to approximately 37°C.

- Centrifuge the sample at 2000 x g for 15 minutes to separate the cream layer.

- Carefully collect the lower skimmed milk phase for analysis.[17] This step is crucial as AFM1 is not lipophilic and primarily resides in the aqueous phase.

- Filter the skimmed milk through a glass microfiber filter.

2. Immunoaffinity Column (IAC) Clean-up:

- Rationale: IACs contain monoclonal antibodies highly specific to AFM1.[17] This provides exceptional selectivity, capturing the analyte while allowing matrix components to be washed away, resulting in a very clean extract.

- Procedure:

- Allow the immunoaffinity column to reach room temperature.

- Pass the entire filtered skim milk sample through the IAC at a slow, steady flow rate (e.g., 1-2 mL/min).

- Wash the column with purified water (e.g., 10 mL) to remove any remaining unbound matrix components.

- Dry the column by passing air through it.

3. Elution and Final Preparation:

- Rationale: A suitable solvent is used to disrupt the antibody-antigen binding, releasing the purified AFM1 from the column. The eluate is then concentrated and reconstituted in a solvent compatible with the HPLC mobile phase.

- Procedure:

- Elute the AFM1 from the column by slowly passing methanol (e.g., 2 mL) through it.

- Collect the eluate in a clean vial.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

- Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

4. HPLC-Fluorescence Detection (HPLC-FLD):

- Rationale: High-performance liquid chromatography separates the components of the reconstituted extract. The fluorescence detector provides sensitive and selective quantification of AFM1 based on its native fluorescence.

- Procedure:

- HPLC System: A reverse-phase C18 column is typically used.[16]

- Mobile Phase: An isocratic mobile phase, for instance, a mixture of water, acetonitrile, and methanol, is commonly employed.[18]

- Injection Volume: Inject a defined volume (e.g., 20 µL) of the reconstituted sample.[16]

- Fluorescence Detection: Set the excitation wavelength to 360 nm and the emission wavelength to 440 nm.[16]

- Quantification: Create a calibration curve using certified AFM1 standards of known concentrations. The concentration of AFM1 in the sample is determined by comparing the peak area of the analyte with the calibration curve.

Conclusion

Aflatoxin M1 remains a significant concern for food safety, particularly within the dairy industry. A comprehensive understanding of its chemical structure and physicochemical properties is fundamental for the development and validation of robust analytical methods for its detection and control. The inherent fluorescence of AFM1 is a key property that enables its highly sensitive determination. The methodologies outlined in this guide, particularly the combination of immunoaffinity chromatography for sample clean-up and HPLC with fluorescence detection, represent a reliable and widely accepted approach for ensuring compliance with global regulatory standards and safeguarding public health.

References

-

Wikipedia. Aflatoxin M1. [Link]

-

PubChem. Aflatoxin M1 | C17H12O7 | CID 15558498. National Institutes of Health. [Link]

-

IARC Publications. Chemical and physical characteristics of the principal mycotoxins. [Link]

-

Cifga. Aflatoxin M1. [Link]

-

Stenutz. aflatoxin M1. [Link]

-

PubChem. Aflatoxins | C17H12O7 | CID 14421. National Institutes of Health. [Link]

-

Vaz, A., et al. (2020). Detection Methods for Aflatoxin M1 in Dairy Products. Foods. National Center for Biotechnology Information. [Link]

-

ResearchGate. Chemical structure of aflatoxin M 1. [Link]

-

Taylor & Francis Online. Methods for determination of aflatoxin M 1 in milk and milk products—a review of performance characteristics. [Link]

-

Protocols.io. Procedure for Aflatoxin M1 and B1 in Liver by HPLC-Fluorescence Detection with Pre-column Derivatization. [Link]

-

ResearchGate. (PDF) Detection Methods for Aflatoxin M1 in Dairy Products. [Link]

-

Waters Corporation. Determination of Aflatoxin M1 in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. [Link]

-

Juniper Publishers. Aflatoxins: Properties, Toxicity and Detoxification. [Link]

-

ResearchGate. Chemical structure of aflatoxin M 1. [Link]

-

MDPI. Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development. [Link]

-

Wikidata. aflatoxin M1. [Link]

-

ResearchGate. (a) Measured absorption spectra of AFB1 and AFM1 in ultrapure water... [Link]

-

PubMed. Long range surface plasmon-enhanced fluorescence spectroscopy for the detection of aflatoxin M1 in milk. [Link]

-

ResearchGate. (A) Fluorescence emission spectra of the aptasensor. (B) Linear... [Link]

-

ResearchGate. Chemical structure, CAS number, molecular formula and molecular weight of aflatoxins B1, B2, G1, G2, M1 and M2. [Link]

-

MDPI. Handheld Fluorescence Spectrometer Enabling Sensitive Aflatoxin Detection in Maize. [Link]

-

Jakub Dostálek, PhD. Biosensors and Bioelectronics Long range surface plasmon-enhanced fluorescence spectroscopy for the detection of aflatoxin M1 in milk. [Link]

-

Starshinechemical. AFLATOXIN M1, 99%. [Link]

-

Wikipedia. Aflatoxin. [Link]

-

ResearchGate. UV-visible spectra of AfB 1 and AfB 1 oxime Fig. 3. Paper electrophoresis pattern of reaction mixture …. [Link]

Sources

- 1. Aflatoxin M1 - Wikipedia [en.wikipedia.org]

- 2. Aflatoxin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Aflatoxin M1 | C17H12O7 | CID 15558498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cifga.com [cifga.com]

- 7. caymanchem.com [caymanchem.com]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. AFLATOXIN M1 | 6795-23-9 [chemicalbook.com]

- 10. Aflatoxins | C17H12O7 | CID 14421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Aflatoxin M1 - LKT Labs [lktlabs.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. waters.com [waters.com]

- 18. Detection Methods for Aflatoxin M1 in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Aflatoxin M1: From Fungal Precursor Biosynthesis to Metabolic Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aflatoxin M1 (AFM1) is a significant mycotoxin of concern in food safety, particularly in dairy products, classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] Its presence in the food chain is not due to direct synthesis by fungal species but is the result of a multi-stage biological process. This guide provides a comprehensive technical overview of the complete biosynthesis pathway, beginning with the genetic and enzymatic machinery within Aspergillus flavus that produces the precursor molecule, Aflatoxin B1 (AFB1), and culminating in the metabolic conversion of AFB1 to AFM1 in mammals. We will explore the intricate regulation of the aflatoxin gene cluster, the key enzymatic reactions, and the validated analytical methodologies for AFM1 quantification.

Part 1: The Fungal Origin - Biosynthesis of Aflatoxin B1 in Aspergillus flavus

The journey to Aflatoxin M1 begins with its precursor, Aflatoxin B1 (AFB1), one of the most potent naturally occurring carcinogens known. Aspergillus flavus and Aspergillus parasiticus are the primary fungal producers of AFB1.[1][2] While A. parasiticus can produce both B-type (B1, B2) and G-type (G1, G2) aflatoxins, A. flavus isolates typically produce only B-type aflatoxins.[3][4][5] The biosynthesis of AFB1 is a complex process involving at least 27 enzymatic reactions, with the corresponding genes organized in a 75-kilobyte cluster on chromosome 3.[6][7][8]

The Aflatoxin Gene Cluster: A Coordinated Assembly Line

The genes responsible for aflatoxin production are collocated in a conserved cluster, ensuring their coordinated expression.[3][6] This cluster contains structural genes encoding the enzymes for the biosynthetic pathway, as well as key regulatory genes.

Key Enzymatic Steps from Acetate to Aflatoxin B1

The synthesis of AFB1 is a polyketide pathway, starting from acetate and malonate units and proceeding through a series of stable intermediates.

-

Initiation - The Polyketide Synthase (PKS): The pathway is initiated by a polyketide synthase (encoded by pksA or aflC) that constructs the initial polyketide backbone from acetate and malonate units. This forms the foundational structure of the aflatoxin molecule.

-

From Norsolorinic Acid to Versicolorin A (VA): The first stable intermediate is the orange-pigmented norsolorinic acid. A series of enzymatic conversions, including reductions and oxidations, transform it through intermediates like averantin and 5'-hydroxyaverantin to Versicolorin A (VA).

-

Conversion of VA to Sterigmatocystin (ST): The conversion of VA to demethylsterigmatocystin is a critical branching point and requires several enzymes, including those encoded by verA, ver-1, and aflX (also known as ordB).[9] ST is the penultimate stable precursor to AFB1 and is itself a potent carcinogen.

-

Final Steps to AFB1:

-

Methylation: The enzyme O-methyltransferase, encoded by the omtA gene, methylates ST to form O-methylsterigmatocystin (OMST).[10]

-

Oxidative Cyclization: The final conversion of OMST to AFB1 is catalyzed by a cytochrome P450 monooxygenase encoded by the ordA gene.[6][11] This crucial oxidation step forms the characteristic bisfuran ring system of AFB1.

-

Below is a diagram illustrating the core biosynthetic pathway leading to AFB1.

Caption: Core enzymatic steps in the biosynthesis of Aflatoxin B1 from primary metabolites in Aspergillus flavus.

Genetic Regulation of AFB1 Biosynthesis

The expression of the aflatoxin gene cluster is not constitutive; it is tightly controlled by a network of regulatory factors. Understanding this regulation is key to developing strategies for mycotoxin control.

-

Pathway-Specific Regulators: The primary control is exerted by two genes located within the cluster itself:

-

aflR: This gene encodes a zinc-finger transcription factor (AflR) that is essential for activating the transcription of most of the structural genes in the pathway.[3][12] Deletion of aflR completely abolishes aflatoxin production.[3] Overexpression of aflR can lead to a significant increase in toxin accumulation.[3][12]

-

aflS (formerly aflJ): Located adjacent to aflR, this gene encodes a protein (AflS) that acts as a transcriptional co-activator or enhancer.[6][7] While its exact mechanism is still being fully elucidated, it is known to interact with AflR and is required for high-level expression of the pathway genes.[6][12]

-

-

Global Regulators: Aflatoxin biosynthesis is also influenced by broader regulatory networks that respond to environmental cues like nutrition, pH, and temperature.[13] These include global regulators such as laeA and veA, which control secondary metabolism more broadly, linking it with fungal development.[3]

The regulatory relationship is depicted in the diagram below.

Caption: Genetic regulatory cascade controlling Aflatoxin B1 production in Aspergillus.

Part 2: The Metabolic Conversion - Biosynthesis of Aflatoxin M1 in Mammals

Aflatoxin M1 is not found in the fungus; it is the principal hydroxylated metabolite of AFB1.[14] When mammals, such as dairy cattle, ingest feed contaminated with AFB1, it is processed in the liver, leading to the formation and subsequent secretion of AFM1 into milk.[3][14] This metabolic conversion is a detoxification pathway, as AFM1 is considered to be about one order of magnitude less carcinogenic than its parent compound, AFB1.[14] However, AFM1 itself can be activated to a reactive epoxide that is also toxic and carcinogenic.[15]

The Role of Cytochrome P450 Enzymes

The biotransformation of AFB1 to AFM1 is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) monooxygenase system in the liver.[16][17][18]

-

Mechanism: The reaction involves the hydroxylation of AFB1 at the C4 position of the terminal furan ring.[14][19]

-

Key Isozymes: Specific CYP isozymes are responsible for this conversion. In humans, CYP1A2 and CYP3A4 are the primary enzymes involved in AFB1 metabolism.[18][20] CYP1A2, in particular, is efficient at converting AFB1 to AFM1.[18][20] In bovine hepatocytes, enzymes from the CYP1A family have also been shown to be major contributors to AFM1 formation.[16]

This metabolic conversion is a critical event, as it represents the entry point of AFM1 into the human food supply via dairy products. The carry-over rate of AFB1 to AFM1 in dairy cows can range from approximately 0.3% to 6.2%.[14]

Caption: Metabolic conversion of Aflatoxin B1 to Aflatoxin M1 in the mammalian liver.

Part 3: Methodologies for Aflatoxin M1 Analysis

For researchers and regulatory bodies, the accurate detection and quantification of AFM1 in matrices like milk and dairy products are paramount. The two most widely accepted methods are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

| Feature | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Principle | Chromatographic separation followed by detection | Antigen-antibody binding with colorimetric readout |

| Application | Confirmatory, quantitative reference method[21] | Rapid screening of large sample numbers[21] |

| Sensitivity (LOD) | Very low (can reach <0.005 µg/kg)[22] | High (typically 0.005 - 0.05 µg/kg) |

| Specificity | High, especially with fluorescence detection | High, but potential for cross-reactivity |

| Throughput | Lower, time-consuming sample preparation[21] | High, suitable for routine analysis |

| Cost | High initial instrument cost, moderate per sample | Low instrument cost, low per sample |

Standard Protocol: AFM1 Quantification by HPLC with Fluorescence Detection (FLD)

This protocol is based on established AOAC official methods and common laboratory practices for the analysis of AFM1 in milk.[23]

Objective: To extract, purify, and quantify AFM1 from a liquid milk sample using immunoaffinity column (IAC) cleanup and HPLC-FLD.

Materials & Reagents:

-

HPLC system with fluorescence detector (Excitation: 365 nm, Emission: 435 nm)

-

C18 reverse-phase HPLC column

-

Immunoaffinity columns (IACs) specific for AFM1

-

AFM1 certified standard solution

-

HPLC-grade acetonitrile, methanol, and water

-

Phosphate-buffered saline (PBS)

-

Centrifuge, water bath, sample filtration units (0.45 µm)

Step-by-Step Methodology:

-

Sample Preparation & Extraction: a. Warm the milk sample to approximately 37°C in a water bath. b. Centrifuge 50 mL of the milk at 2000 x g for 15 minutes to separate the cream layer. c. Carefully collect the lower skimmed milk phase for analysis. d. Filter the skimmed milk through a glass fiber filter.

-

Immunoaffinity Column (IAC) Cleanup: a. Allow the IAC to reach room temperature. b. Pass the entire filtered skimmed milk sample through the IAC at a slow, steady flow rate (approx. 1-2 mL/min). The antibodies in the column will selectively bind the AFM1.[23] c. Wash the column with 10-20 mL of PBS or purified water to remove unbound matrix components. d. Dry the column by passing air through it for 5-10 seconds.

-

Elution: a. Slowly pass 1.0 - 2.0 mL of HPLC-grade methanol through the IAC to release the bound AFM1. b. Collect the eluate in a clean vial. c. Ensure complete elution by passing air through the column after the solvent has passed through. d. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Quantification by HPLC-FLD: a. Reconstitute the dried extract in a known volume (e.g., 200 µL) of the HPLC mobile phase. b. Prepare a mobile phase, typically a mixture of water and acetonitrile (e.g., 75:25 v/v), filter it through a 0.45 µm membrane, and degas.[23] c. Inject a known volume (e.g., 50-100 µL) of the reconstituted sample extract into the HPLC system. d. Prepare a calibration curve using serial dilutions of the AFM1 certified standard. e. Identify the AFM1 peak in the sample chromatogram by comparing its retention time to that of the standard. f. Quantify the AFM1 concentration in the sample by integrating the peak area and interpolating from the calibration curve.

Caption: Standard workflow for the quantification of Aflatoxin M1 in milk using IAC and HPLC-FLD.

References

-

Yu, J. (2012). Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination. Toxins, 4(11), 1024-1057. Available at: [Link]

-

Abrunhosa, L., et al. (2018). Aflatoxin Biosynthesis and Genetic Regulation: A Review. Toxins, 10(4), 139. Available at: [Link]

-

Saleem, F., et al. (2021). Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review. Journal of Fungi, 7(8), 606. Available at: [Link]

-

Abrunhosa, L., et al. (2018). Aflatoxin Biosynthesis and Genetic Regulation: A Review. Toxins (Basel), 10(4), 139. Available at: [Link]

-

Rawal, S., et al. (2010). Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail. Poultry Science, 89(9), 1945-1953. Available at: [Link]

-

Schmidt-Heydt, M., et al. (2007). Complex regulation of the aflatoxin biosynthesis gene cluster of Aspergillus flavus in relation to various combinations of water activity and temperature. International Journal of Food Microbiology, 114(2), 229-237. Available at: [Link]

-

Saleem, F., et al. (2021). Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review. Journal of Fungi, 7(8), 606. Available at: [Link]

-

Payne, G.A. Genetic Regulation of Mycotoxin Biosynthesis. North Carolina State University. Available at: [Link]

-

Stroka, J. (2000). Determination of aflatoxin M1 in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08). European Commission, Joint Research Centre. Available at: [Link]

-

van Egmond, H.P., & Paulsch, W.E. (1989). Methods for determination of aflatoxin M 1 in milk and milk products—a review of performance characteristics. Food Additives & Contaminants, 6(3), 219-231. Available at: [Link]

-

Forrester, L.M., et al. (1990). Evidence for involvement of multiple forms of cytochrome P-450 in aflatoxin B1 metabolism in human liver. Proceedings of the National Academy of Sciences, 87(21), 8306-8310. Available at: [Link]

-

Anfossi, L., et al. (2020). Detection Methods for Aflatoxin M1 in Dairy Products. Toxins, 12(2), 113. Available at: [Link]

-

Vaz, A., et al. (2020). Detection Methods for Aflatoxin M1 in Dairy Products. Toxins, 12(2), 113. Available at: [Link]

-

Amare, A., & Keller, N.P. (2022). New Insights of Transcriptional Regulator AflR in Aspergillus flavus Physiology. mBio, 13(1), e03478-21. Available at: [Link]

-

Tsiplakou, E., et al. (2021). Determination of Aflatoxin M1 in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. Toxins, 13(11), 769. Available at: [Link]

-

Schmidt-Heydt, M., et al. (2007). Complex regulation of the aflatoxin biosynthesis gene cluster of Aspergillus flavus in relation to various combinations of water activity and temperature. International Journal of Food Microbiology, 114(2), 229-237. Available at: [Link]

-

Ehrlich, K.C., et al. (2004). The aflatoxin biosynthesis cluster gene cypA is required for aflatoxin G1 and G2 formation. USDA ARS Publication. Available at: [Link]

-

Kuilman, M.E., et al. (2000). Cytochrome P450-mediated metabolism and cytotoxicity of aflatoxin B(1) in bovine hepatocytes. Toxicology in Vitro, 14(4), 321-327. Available at: [Link]

-

Kelkar, H.S., et al. (2006). The Aflatoxin Biosynthesis Cluster Gene, aflX, Encodes an Oxidoreductase Involved in Conversion of Versicolorin A to Demethylsterigmatocystin. Applied and Environmental Microbiology, 72(9), 6261-6268. Available at: [Link]

-

Ehrlich, K.C., et al. (2004). Aflatoxin Biosynthesis Cluster Gene cypA Is Required for G Aflatoxin Formation. Applied and Environmental Microbiology, 70(11), 6518-6524. Available at: [Link]

-

Diaz, G.J., et al. (2010). The role of selected cytochrome P450 enzymes on the bioactivation of aflatoxin B1 by duck liver microsomes. Avian Pathology, 39(4), 279-284. Available at: [Link]

-

De Boevre, M., et al. (2021). Unravelling the pharmacokinetics of aflatoxin B1: In vitro determination of Michaelis–Menten constants, intrinsic clearance and the metabolic contribution of CYP1A2 and CYP3A4 in pooled human liver microsomes. Frontiers in Pharmacology, 12, 737059. Available at: [Link]

-

He, J., et al. (2022). Hepatic biotransformation of aflatoxin B1 into aflatoxin M1. ResearchGate. Available at: [Link]

-

Yu, J., et al. (1998). Characterization of the critical amino acids of an Aspergillus parasiticus cytochrome P-450 monooxygenase encoded by ordA that is involved in the biosynthesis of aflatoxins B1, G1, B2, and G2. Applied and Environmental Microbiology, 64(12), 4834-4841. Available at: [Link]

-

Monson, M.S., et al. (2015). Metabolites and enzymes involved in aflatoxin B1 (AFB1) metabolism in poultry. ResearchGate. Available at: [Link]

-

Tran, N., et al. (2020). The major metabolic pathways of aflatoxin B1 (AFB1): (A) Aflatoxin M1... ResearchGate. Available at: [Link]

-

Ehrlich, K.C., et al. (2004). Aflatoxin Biosynthesis Cluster Gene cypA Is Required for G Aflatoxin Formation. Applied and Environmental Microbiology, 70(11), 6518-6524. Available at: [Link]

-

Deniz, G. (2022). Aflatoxin B1: Mechanism, Oxidative Stress and Effects on Animal Health. Journal of Animal Biology and Veterinary Science, 1(5), 105. Available at: [Link]

-

Smith, M.C., & Jefcoate, C.R. (2021). The Difficulties in Demonstrating That Aflatoxin Reduction Improves Stunting in Developing World Regions. Toxins, 13(11), 799. Available at: [Link]

-

Vdovenko, M.M., & Bityutskyy, V.S. (2018). Enzymes for Detoxification of Various Mycotoxins: Origins and Mechanisms of Catalytic Action. Molecules, 23(10), 2486. Available at: [Link]

-

Bhatnagar, D., & Cleveland, T.E. (1990). Enzymes in aflatoxin B1 biosynthesis: strategies for identifying pertinent genes. Mycopathologia, 110(3), 139-145. Available at: [Link]

-

Tuba, H.R., et al. (2023). Phase II hydrolysis and conjugation reactions of phase I oxidation products of AFB1 biotransformation. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). Research progress in toxicological effects and mechanism of aflatoxin B1 toxin. Toxin Reviews, 41(4), 1145-1156. Available at: [Link]

-

Al-Shuhaib, M.B.S. (2020). Metabolic hydroxylation of aflatoxin B1 (red) into more hydrophilic M1 counterpart (blue). ResearchGate. Available at: [Link]

-

Aflatoxin M1. Wikipedia. Available at: [Link]

-

Khan, A., et al. (2023). Mapping Global Research Trends on Aflatoxin M1 in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches. Foods, 12(13), 2568. Available at: [Link]

-

Büchi, G., et al. (1971). The total synthesis of (±)-Aflatoxin M1. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Aflatoxin Biosynthesis Cluster Gene, aflX, Encodes an Oxidoreductase Involved in Conversion of Versicolorin A to Demethylsterigmatocystin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymes in aflatoxin B1 biosynthesis: strategies for identifying pertinent genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the critical amino acids of an Aspergillus parasiticus cytochrome P-450 monooxygenase encoded by ordA that is involved in the biosynthesis of aflatoxins B1, G1, B2, and G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aflatoxin M1 - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Cytochrome P450-mediated metabolism and cytotoxicity of aflatoxin B(1) in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Research progress in toxicological effects and mechanism of aflatoxin B1 toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Unravelling the pharmacokinetics of aflatoxin B1: In vitro determination of Michaelis–Menten constants, intrinsic clearance and the metabolic contribution of CYP1A2 and CYP3A4 in pooled human liver microsomes [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. Detection Methods for Aflatoxin M1 in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]

The In Vivo Conversion of Aflatoxin B1 to Aflatoxin M1: A Mechanistic Whitepaper

Abstract

Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species, poses a significant threat to human and animal health due to its carcinogenic properties. Following ingestion, AFB1 undergoes extensive metabolic transformation, primarily in the liver. A key pathway in this biotransformation is the conversion of AFB1 to Aflatoxin M1 (AFM1). While AFM1 is considered less carcinogenic than its parent compound, its presence in milk and other animal products represents a major route of human exposure and a significant food safety concern. This technical guide provides an in-depth examination of the in vivo mechanism of AFB1 conversion to AFM1, detailing the enzymatic processes, primary metabolic sites, and key influencing factors. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and food safety.

Introduction: The Aflatoxin Challenge

Aflatoxins are a group of mycotoxins that contaminate a wide range of agricultural commodities, including cereals, nuts, and oilseeds.[1] Among these, Aflatoxin B1 is the most prevalent and toxic, classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). The carcinogenicity of AFB1 is intrinsically linked to its metabolic activation into reactive intermediates that can form adducts with DNA and other macromolecules.[2][3]

The conversion of AFB1 to AFM1 is a critical step in the detoxification pathway, although AFM1 itself is classified as a Group 2B carcinogen, possibly carcinogenic to humans.[4] The presence of AFM1 in the milk of lactating animals that have consumed AFB1-contaminated feed is a major public health concern, leading to stringent regulatory limits worldwide.[5][6][7] Understanding the precise mechanism of this conversion is paramount for developing effective strategies to mitigate aflatoxin exposure and its associated health risks.

The Enzymatic Machinery: Cytochrome P450 Monooxygenases

The in vivo conversion of AFB1 to AFM1 is a phase I metabolic reaction, specifically a hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[6][8] These enzymes are primarily located in the smooth endoplasmic reticulum of hepatocytes in the liver, the principal site of aflatoxin metabolism.[2][9]

Several CYP isoforms have been implicated in the metabolism of AFB1, with CYP1A2 and CYP3A4 being the most significant in humans.[10][11]

-

CYP1A2: This enzyme is considered the primary catalyst for the hydroxylation of AFB1 to form AFM1, particularly at low, environmentally relevant concentrations of AFB1.[12][13] Studies using human liver microsomes and cDNA-expressed CYP enzymes have demonstrated the high affinity of CYP1A2 for AFB1 in this conversion.[13]

-

CYP3A4: While also capable of metabolizing AFB1, CYP3A4 is more prominently involved in the formation of other metabolites, such as Aflatoxin Q1 (AFQ1) and the highly reactive AFB1-8,9-epoxide (AFBO).[10][14] However, at higher concentrations of AFB1, the contribution of CYP3A4 to overall AFB1 metabolism, including pathways that can lead to AFM1, becomes more significant.[12]

The relative contribution of these and other CYP isoforms can vary between species, highlighting the importance of using relevant animal models in toxicological studies.[15][16][17] For instance, in chickens and quail, CYP2A6 and CYP1A1 have been identified as key players in AFB1 bioactivation.[15]

The Biochemical Reaction

The conversion of AFB1 to AFM1 involves the insertion of a hydroxyl group (-OH) at the C4 position of the terminal furan ring of the AFB1 molecule.[8] This reaction is a classic monooxygenase-catalyzed hydroxylation, requiring molecular oxygen and NADPH as a cofactor.

}

Figure 1: Biochemical pathway of Aflatoxin B1 hydroxylation to Aflatoxin M1.

Primary Site of Conversion: The Liver and Beyond

The liver is unequivocally the primary organ for the metabolic conversion of AFB1 to AFM1.[2][9] Its high concentration of CYP450 enzymes makes it the central hub for xenobiotic metabolism. Following absorption from the gastrointestinal tract, AFB1 is transported via the portal vein to the liver, where it undergoes extensive first-pass metabolism.

While the liver is the main site, evidence suggests that biotransformation of AFB1 can also occur in other tissues, albeit to a lesser extent. Studies have indicated that bovine mammary epithelial cells are capable of metabolizing AFB1 to AFM1 in vitro, suggesting a potential for local conversion within the mammary gland.[2] Research in piglets has also shown metabolic activity in the kidneys and small intestine, although the liver demonstrated the highest capacity for forming AFB1-DNA adducts.[18]

Factors Influencing the Conversion Rate

The rate of conversion of AFB1 to AFM1, often referred to as the "carry-over" rate in lactating animals, is influenced by a multitude of factors.[19][20] This rate typically ranges from 1% to 6% of the ingested AFB1.[6]

Quantitative Data on AFB1 to AFM1 Carry-Over

| Factor | Influence on Carry-Over Rate | Reference(s) |

| Animal Species | Significant variation between species (e.g., dairy cows, sheep, goats). | [20] |

| Genetic Polymorphisms | Variations in CYP450 gene expression and activity levels. | [21] |

| Milk Production Level | Higher milk yield is often correlated with a higher carry-over rate. | [22] |

| Lactation Stage | Carry-over can differ between mid- and late-lactation. | [22] |

| Health Status | Conditions like high somatic cell count can increase carry-over. | [19] |

| Dietary Components | Presence of inducers or inhibitors of CYP450 enzymes in the feed. | [23] |

Experimental Workflows for Studying AFB1 Metabolism

Elucidating the mechanism of AFB1 to AFM1 conversion relies on a combination of in vitro and in vivo experimental models.

In Vitro Microsomal Assays

This is a foundational technique to study the kinetics of enzyme-catalyzed reactions.

Protocol: In Vitro AFB1 Metabolism Assay Using Liver Microsomes

-

Preparation of Microsomes:

-

Homogenize liver tissue from the species of interest in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in CYP450 enzymes.

-

Determine the protein concentration of the microsomal preparation.

-

-

Incubation:

-

In a reaction vessel, combine a known amount of liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution.

-

Initiate the reaction by adding a known concentration of Aflatoxin B1.

-

Incubate the mixture at 37°C for a specified time period.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile or chloroform).

-

Vortex and centrifuge to precipitate proteins.

-

Collect the supernatant containing the metabolites.

-

-

Analysis:

}

Figure 2: Experimental workflow for in vitro analysis of AFB1 metabolism.

In Vivo Animal Studies

These studies are essential for understanding the pharmacokinetics and overall physiological response to AFB1 exposure.

Protocol: In Vivo Carry-Over Study in Dairy Cows

-

Animal Selection and Acclimation:

-

Select healthy, lactating dairy cows at a specific stage of lactation.

-

Acclimate the animals to the experimental conditions and diet.

-

-

AFB1 Administration:

-

Administer a controlled daily dose of Aflatoxin B1, typically mixed with a portion of their feed, for a set period (e.g., 7-14 days).[27]

-

-

Sample Collection:

-

Collect milk samples at regular intervals (e.g., daily or at each milking).

-

Collect blood samples to analyze plasma concentrations of AFB1 and its metabolites.

-

At the end of the study, tissue samples (liver, kidney, etc.) may be collected for residue analysis.[27]

-

-

Sample Preparation:

-

Analysis:

-

Data Analysis:

-

Calculate the carry-over rate as the percentage of the ingested AFB1 that is excreted as AFM1 in the milk.

-

Conclusion and Future Directions

The conversion of Aflatoxin B1 to Aflatoxin M1 is a complex, enzyme-driven process primarily occurring in the liver, with cytochrome P450 enzymes, particularly CYP1A2, playing a central role. The rate of this conversion is subject to a variety of physiological and environmental factors. A thorough understanding of this metabolic pathway is crucial for risk assessment and the development of mitigation strategies in both human and veterinary medicine.

Future research should focus on:

-

Further elucidating the role of genetic polymorphisms in CYP enzymes on individual susceptibility to aflatoxicosis.

-

Developing and validating more sophisticated in vitro models, such as 3D liver organoids, to better mimic in vivo metabolism.

-

Investigating the impact of co-exposure to other mycotoxins or xenobiotics on the metabolic fate of AFB1.

-

Exploring novel therapeutic and feed-additive strategies to modulate AFB1 metabolism and reduce the formation of toxic metabolites.

By advancing our knowledge in these areas, we can better protect global food supplies and public health from the persistent threat of aflatoxins.

References

- Rawal, S., Kim, J. E., & Coulombe, R. (2010). Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail. Journal of Toxicology and Environmental Health, Part A, 73(1-2), 94-106.

- Gnonlonfin, G. J. B., Hell, K., Adjadi, O., Gbeassor, M., & Brimer, L. (2013). Cytochrome P450-mediated metabolism and cytotoxicity of aflatoxin B(1)

- FSSAI. (2020).

- Forrester, L. M., Neal, G. E., Judah, D. J., Glancey, M. J., & Wolf, C. R. (1990). Evidence for involvement of multiple forms of cytochrome P-450 in aflatoxin B1 metabolism in human liver. Proceedings of the National Academy of Sciences, 87(21), 8306-8310.

- Kamdem, L. K., Meineke, I., Gödtel-Armbrust, U., Brockmöller, J., & Wojnowski, L. (2006). Dominant contribution of P450 3A4 to the hepatic carcinogenic activation of aflatoxin B1. Chemical research in toxicology, 19(4), 577-586.

- Lootens, O., De Boevre, M., Gasthuys, E., De Saeger, S., Van Bocxlaer, J., & Vermeulen, A. (2024). Unravelling the pharmacokinetics of aflatoxin B1: In vitro determination of Michaelis–Menten constants, intrinsic clearance and the metabolic contribution of CYP1A2 and CYP3A4 in pooled human liver microsomes. Frontiers in Pharmacology, 15, 1369522.

- Xiong, J., Wang, Y., Zhou, H., Zhang, K., & Liu, J. (2021).

- SGS Digicomply. (2025). Why Aflatoxin M1 Limits Vary Wildly Around the World. SGS Digicomply.

- National Dairy Development Board. (n.d.).

- Aflasafe. (n.d.).

- ResearchGate. (n.d.). Human metabolic pathways of aflatoxin B1 (AFB1). Aflatoxin M1 (AFM1) is... [Image].

- Government of Botswana. (2011). Food Control (Maximum Levels of Aflatoxins in Food)

- Hayes, J. R., Polan, C. E., & Campbell, T. C. (1977). Bovine liver metabolism and tissue distribution of aflatoxin B1. Journal of agricultural and food chemistry, 25(5), 1189-1193.

- Langouët, S., Coles, B., Morel, F., Becquemont, L., Beaune, P., Guengerich, F. P., ... & Guillouzo, A. (1995). Inhibition of CYP1A2 and CYP3A4 by oltipraz results in reduction of aflatoxin B1 metabolism in human hepatocytes in primary culture. Cancer research, 55(23), 5574-5579.

- Dellafiora, L., & Dall'Asta, C. (2017). Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development. Toxins, 9(7), 215.

- Rushing, B. R., & Selim, M. I. (2019). Research progress in toxicological effects and mechanism of aflatoxin B1 toxin. Journal of Food Protection, 82(8), 1395-1401.

- Xiong, J., Wang, Y., Zhou, H., Zhang, K., & Liu, J. (2021). In Vivo Kinetics and Biotransformation of Aflatoxin B1 in Dairy Cows Based on the Establishment of a Reliable UHPLC-MS/MS Method. Frontiers in Veterinary Science, 8, 788640.

- Dellafiora, L., & Dall'Asta, C. (2017). Schematic representation of AFB1 and AFM1 metabolism. [Image]. In Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development. Toxins, 9(7), 215.

- Gallagher, E. P., Kunze, K. L., Stapleton, P. L., & Eaton, D. L. (1996). The kinetics of aflatoxin B1 oxidation by human cDNA-expressed and human liver microsomal cytochromes P450 1A2 and 3A4. Toxicology and applied pharmacology, 141(2), 595-606.

- Prandini, A., Tansini, G., Sigolo, S., Filippi, L., Laporta, M., & Piva, G. (2009). On the occurrence of aflatoxin M1 in milk and dairy products. Food and chemical toxicology, 47(5), 984-991.

- Sahoo, G., & Das, S. K. (2012). Organ differences in microsomes and cytosol metabolism of Aflatoxin B1 in piglets.

- Elzupir, A. O. (2013). Reliable HPLC Determination of Aflatoxin M1 in Eggs. International Journal of Analytical Chemistry, 2013, 856942.

- protocols.io. (2024).

- ResearchGate. (n.d.). The major metabolic pathways of aflatoxin B1 (AFB1): (A) Aflatoxin M1... [Image].

- Warth, B., Puntscher, H., Tmesova, L., Wiesenberger, G., Preindl, K., Parich, A., ... & Marko, D. (2021). Comparative metabolism of aflatoxin B1 in mouse, rat and human primary hepatocytes using HPLC–MS/MS. Archives of Toxicology, 95(10), 3245-3258.

- Eaton, D. L., & Gallagher, E. P. (1994). Species Differences in the Biotransformation of Aflatoxin B1: Primary Determinants of Relative Carcinogenic Potency in Different Animal Species. Toxicon, 32(9), 1029-1044.

- Wang, Y., Zhao, Z., Liu, J., Ai, P., Liu, Y., & Zheng, N. (2022). Multi-Omics Reveal Additive Cytotoxicity Effects of Aflatoxin B1 and Aflatoxin M1 toward Intestinal NCM460 Cells. Toxins, 14(6), 378.

- Waters Corporation. (n.d.). Determination of Aflatoxin M1 in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.

- Thuvander, A. (1997).

- nutriNews. (2020).

- Hsieh, D. P. H. (1979). Aflatoxins — Experimental studies.

- nutriNews. (2022).

- Fink-Gremmels, J. (2008). Carry-Over of Aflatoxin B1 from Feed to Cow Milk—A Review. Mycotoxin Research, 24(3), 129-137.

- Eurofins Technologies. (2020). Aflatoxin M1 analysis with AOAC International PTM approved ELISA kit [Video]. YouTube.

- Britzi, M., Friedman, S., Miron, J., Solomon, R., Cuneah, O., Shlosberg, A., ... & Shlosberg, A. (2013).

- Lootens, O., De Boevre, M., Gasthuys, E., De Saeger, S., Van Bocxlaer, J., & Vermeulen, A. (2024). Exploring the Impact of Efavirenz on Aflatoxin B1 Metabolism: Insights from a Physiologically Based Pharmacokinetic Model and a Human Liver Microsome Study. Toxins, 16(6), 241.

- Jubert, C., Mata, J., & Bench, G. (2009). Building a Human Physiologically Based Pharmacokinetic Model for Aflatoxin B1 to Simulate Interactions with Drugs. Semantic Scholar.

Sources

- 1. fssai.gov.in [fssai.gov.in]

- 2. An overview of aflatoxin B1 biotransformation and aflatoxin M1 secretion in lactating dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-Omics Reveal Additive Cytotoxicity Effects of Aflatoxin B1 and Aflatoxin M1 toward Intestinal NCM460 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digicomply.com [digicomply.com]

- 6. nddb.coop [nddb.coop]

- 7. aflasafe.com [aflasafe.com]